4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrimidine derivative is treated with nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-Methylphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a bromine atom.
4-(4-Fluorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both bromophenyl and nitrophenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2/c17-12-6-4-10(5-7-12)14-9-15(20-16(18)19-14)11-2-1-3-13(8-11)21(22)23/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPDMYFEQOLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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